

# A Comparative Guide to the Structure-Activity Relationships of Pyrazole Compounds

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid

**Cat. No.:** B038048

[Get Quote](#)

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.<sup>[1]</sup> Its remarkable versatility and synthetic accessibility have cemented its role in the development of a wide array of therapeutic agents, leading to numerous FDA-approved drugs for treating inflammation, cancer, and other conditions.<sup>[1]</sup> This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole derivatives, providing researchers, scientists, and drug development professionals with field-proven insights and actionable experimental protocols.

The core structure of pyrazole offers multiple positions (N1, C3, C4, and C5) for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activity and selectivity.<sup>[1]</sup> Understanding the causal relationships between these substitutions and their pharmacological effects is paramount for rational drug design.

Caption: Key SAR drivers for selective COX-2 inhibition by pyrazole compounds.

Comparative Performance Data:

The table below summarizes the *in vitro* inhibitory activity of representative pyrazole analogues against COX-1 and COX-2, demonstrating the impact of substitution on potency and selectivity.

| Compound/Reference | N1-Phenyl Substituent             | C3-Substituent   | C5-Phenyl Substituent | COX-1 IC <sub>50</sub> (µM) | COX-2 IC <sub>50</sub> (µM) | Selectivity Index (SI) |
|--------------------|-----------------------------------|------------------|-----------------------|-----------------------------|-----------------------------|------------------------|
| Celecoxib          | 4-SO <sub>2</sub> NH <sub>2</sub> | CF <sub>3</sub>  | Phenyl                | 15                          | 0.04                        | 375                    |
| Compound 5u[2]     | 4-SO <sub>2</sub> NH <sub>2</sub> | Ibuprofen-hybrid | 4-Cl-Phenyl           | 130.12                      | 1.79                        | 72.73                  |
| Compound 5s[2]     | 4-SO <sub>2</sub> NH <sub>2</sub> | Ibuprofen-hybrid | 4-F-Phenyl            | 165.04                      | 2.51                        | 65.75                  |
| Compound 2a[3]     | 4-SO <sub>2</sub> Me              | 4-Cl-Phenyl      | -                     | >100                        | 0.958                       | >104                   |

Selectivity Index (SI) = IC<sub>50</sub> (COX-1) / IC<sub>50</sub> (COX-2). A higher SI indicates greater selectivity for COX-2.

## Anticancer Activity: Targeting the Kinome

The pyrazole scaffold is a cornerstone in the design of protein kinase inhibitors (PKIs), which are at the forefront of targeted cancer therapy. [4][5] Kinases regulate cell signaling, and their dysregulation is a common driver of cancer. [6] Pyrazole-based inhibitors can be designed to compete with ATP for the kinase's active site, often by forming hydrogen bonds with the "hinge region" of the enzyme. [1][7] Causality Behind Kinase Inhibition: The N1 (pyrrole-like) and N2 (pyridine-like) atoms of the pyrazole ring are perfectly positioned to act as hydrogen bond donors and acceptors, respectively. [1] This allows them to mimic the adenine portion of ATP and bind to the kinase hinge, a critical interaction for potent inhibition. Substituents on the pyrazole core are then varied to achieve selectivity for a specific kinase by exploiting unique features of its ATP-binding pocket.

### Key SAR Observations for Kinase Inhibition:

- Scaffold as Hinge-Binder: The N<sup>4</sup>-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core is a well-established pharmacophore for kinase inhibition. [7]\* N1-Substitution: Alkyl or aryl groups at the N1 position can influence selectivity and potency. For some kinases like Bcr-Abl, specific substitutions are critical for activity. [4]\* C3 and C5-Substitutions: Large, often aromatic,

substituents at these positions are common. They extend into different pockets of the active site, and their modification is a primary strategy for achieving kinase selectivity.

- C4-Substitution: Modifications at C4 can also have significant effects on selectivity. For example, in some Aurora kinase inhibitors, a nitro group at this position was found to be optimal. [4]



[Click to download full resolution via product page](#)

Caption: Simplified pathway showing pyrazole-based kinase inhibitor action.

Comparative Performance Data:

| Compound/<br>Reference  | Target<br>Kinase     | C3-<br>Substituent        | N1-<br>Substituent        | Cell Line       | IC <sub>50</sub> (μM)    |
|-------------------------|----------------------|---------------------------|---------------------------|-----------------|--------------------------|
| Compound 6[4]           | Aurora A             | Phenyl-Urea               | 4-NO <sub>2</sub> -Phenyl | HCT116 (Colon)  | 0.39                     |
| Compound 6[4]           | Aurora A             | Phenyl-Urea               | 4-NO <sub>2</sub> -Phenyl | MCF7 (Breast)   | 0.46                     |
| **Asciminib (ABL001)[4] | Bcr-Abl (Allosteric) | Pyridinyl-CF <sub>3</sub> | Phenyl-OCHF <sub>2</sub>  | K562 (Leukemia) | 0.0005 (K <sub>d</sub> ) |
| AT7867 Analog[4]        | Akt1                 | Pyridinyl                 | Phenyl                    | PC-3 (Prostate) | 0.061                    |

## Antimicrobial Activity: A Broad Spectrum of Possibilities

Pyrazole derivatives exhibit a wide range of antimicrobial activities against various bacterial and fungal pathogens. [8][9][10] Unlike the targeted approaches in anti-inflammatory and anticancer design, the SAR for antimicrobial pyrazoles is more diverse, reflecting a variety of potential mechanisms of action, including inhibition of DNA gyrase or dihydrofolate reductase (DHFR).

Key SAR Observations for Antimicrobial Activity:

- **Lipophilicity:** The introduction of lipophilic groups, such as chloro- or bromo-substituents on aryl rings, often enhances antimicrobial activity, likely by improving passage through microbial cell membranes. [11]\*
- **Hybrid Structures:** Combining the pyrazole scaffold with other heterocyclic rings known for antimicrobial properties (e.g., thiazole, thiadiazine) can lead to potent hybrid molecules. [8][10]\*
- **Specific Pharmacophores:** The presence of a free carbothiohydrazide moiety (-CSNHNH<sub>2</sub>) has been shown to significantly increase antibacterial and antifungal potency. [8]\*
- **Electron-Withdrawing Groups:** For certain N-

phenylpyrazole curcumin derivatives, electron-withdrawing groups (e.g., -NO<sub>2</sub>, -F) on the N-phenyl ring were found to enhance activity against both Gram-positive and Gram-negative bacteria. [11] Comparative Performance Data:

The table below presents the Minimum Inhibitory Concentration (MIC) values for different pyrazole derivatives against selected microbial strains.

| Compound/Reference                     | Key Structural Feature      | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | A. niger MIC (µg/mL) |
|----------------------------------------|-----------------------------|-----------------------|---------------------|----------------------|
| Compound 21a[8]                        | Carbothiohydrazide          | 62.5                  | 125                 | 2.9                  |
| Compound 21b[8]                        | Carbothiohydrazide          | 125                   | 250                 | 7.8                  |
| Compound 21c[8]                        | Carbothiohydrazide          | 125                   | 250                 | 7.8                  |
| N-(3-Nitrophenyl)pyrazole curcumin[11] | NO <sub>2</sub> on N-phenyl | 10                    | >100                | Not Tested           |
| Chloramphenicol (Std.)                 | -                           | 125                   | 62.5                | -                    |
| Clotrimazole (Std.)                    | -                           | -                     | -                   | 7.8                  |

## Experimental Protocols for a Self-Validating SAR Study

To ensure trustworthiness and reproducibility, SAR studies must be built upon robust and well-defined experimental protocols. The following section provides step-by-step methodologies for the synthesis and evaluation of pyrazole compounds.

## Workflow for Pyrazole SAR Investigation



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for a pyrazole SAR study.

## Protocol: Knorr Synthesis of a 1,5-Diarylpyrazole

This protocol describes a classic and reliable method for synthesizing the pyrazole core structure. [12][13][14][15][16] Objective: To synthesize a 1,5-diaryl-3-(trifluoromethyl)pyrazole via acid-catalyzed condensation.

### Materials:

- 1-(Aryl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
- (4-Sulfamoylphenyl)hydrazine hydrochloride (1.1 eq)
- Ethanol (as solvent)
- Glacial Acetic Acid (catalytic amount)
- Round-bottom flask, condenser, heating mantle, magnetic stirrer
- Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

### Step-by-Step Procedure:

- Reaction Setup: To a round-bottom flask, add the 1,3-dicarbonyl compound (1.0 eq) and ethanol. Begin stirring.
- Hydrazine Addition: Add the substituted hydrazine hydrochloride (1.1 eq) to the stirring solution.
- Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
- Reflux: Attach a condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the crude product.

- Isolation: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
- Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure pyrazole derivative.
- Characterization: Confirm the structure of the final compound using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.

## Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This colorimetric assay is a standard method for determining the potency and selectivity of potential anti-inflammatory agents. [17][18][19][20][21] Objective: To determine the  $\text{IC}_{50}$  values of test compounds against COX-1 and COX-2 enzymes.

### Materials:

- COX-1 and COX-2 enzymes (ovine or human recombinant)
- Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Heme (cofactor)
- Arachidonic Acid (substrate)
- N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)
- Test compounds and positive control (e.g., Celecoxib) dissolved in DMSO
- 96-well microplate and plate reader (absorbance at 590 nm)

### Step-by-Step Procedure:

- Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and TMPD in the reaction buffer. Prepare serial dilutions of the test compounds in DMSO.
- Plate Setup: In a 96-well plate, add in the following order:
  - 150  $\mu\text{L}$  Reaction Buffer

- 10 µL Heme
- 10 µL of test compound dilution (or DMSO for control wells)
- 10 µL of COX-1 or COX-2 enzyme solution
- Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Start the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD to each well.
- Kinetic Reading: Immediately place the plate in a plate reader and measure the change in absorbance at 590 nm over time (e.g., every 30 seconds for 5 minutes) at 37°C.
- Data Analysis:
  - Calculate the initial reaction velocity ( $V_0$ ) for each well from the linear portion of the absorbance vs. time curve.
  - Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
  - Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the  $IC_{50}$  value.

## Protocol: Luminescence-Based In Vitro Kinase Assay

This is a high-throughput method to screen for kinase inhibitors by quantifying ATP consumption. [6][22][23][24][25] Objective: To determine the  $IC_{50}$  of a test compound against a specific protein kinase.

### Materials:

- Kinase of interest and its specific substrate peptide
- ATP

- Kinase Assay Buffer
- Test compound in DMSO
- ADP-Glo™ Kinase Assay Kit (or similar)
- White, opaque 96-well or 384-well plates
- Plate reader with luminescence detection

#### Step-by-Step Procedure:

- Compound Plating: Add 2.5  $\mu$ L of serially diluted test compound (or DMSO control) to the wells of a white microplate.
- Kinase Addition: Add 2.5  $\mu$ L of the kinase solution to each well and incubate for 10 minutes at room temperature.
- Reaction Initiation: Start the reaction by adding 5  $\mu$ L of the substrate/ATP mixture. Incubate at 30°C for 60 minutes.
- ATP Depletion: Stop the kinase reaction by adding 10  $\mu$ L of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes any remaining ATP.
- Signal Generation: Add 20  $\mu$ L of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
- Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), a key metric for antimicrobial potency. [26][27][28][29][30] Objective: To determine the MIC of test compounds against a specific microbial strain.

#### Materials:

- Test microbial strain (e.g., *S. aureus*)
- Appropriate broth medium (e.g., Mueller-Hinton Broth)
- Test compounds and positive control antibiotic dissolved in DMSO
- Sterile 96-well microplates

#### Step-by-Step Procedure:

- Inoculum Preparation: Prepare a standardized inoculum of the test organism adjusted to a 0.5 McFarland standard and then dilute it to the appropriate final concentration (e.g.,  $5 \times 10^5$  CFU/mL).
- Compound Dilution: In a 96-well plate, add 100  $\mu$ L of broth to all wells. Add 100  $\mu$ L of the test compound stock solution (at 2x the highest desired concentration) to the first column.
- Serial Dilution: Perform a two-fold serial dilution by transferring 100  $\mu$ L from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard the final 100  $\mu$ L from column 10. Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no bacteria).
- Inoculation: Inoculate wells in columns 1 through 11 with 100  $\mu$ L of the standardized bacterial suspension. The final volume in each well will be 200  $\mu$ L.
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
- MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

## Conclusion and Future Perspectives

The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. As this guide demonstrates, the structure-activity relationships for pyrazole compounds are well-defined across several major target classes, including COX enzymes and protein kinases. The key to successful drug design lies in the strategic manipulation of substituents at the N1, C3, and C5 positions to optimize interactions with the specific biological target while maintaining favorable drug-like properties.

Future research will likely focus on developing pyrazole derivatives with novel mechanisms of action, such as dual-target inhibitors (e.g., combined COX-2/sEH inhibitors), and exploring their potential against emerging therapeutic targets. [31] The robust synthetic and screening protocols outlined here provide a solid foundation for these future endeavors, ensuring that the exploration of this privileged scaffold continues to yield valuable contributions to medicinal chemistry.

## References

- Public Health England. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of *Legionella pneumophila* to clinically relevant antimicrobials. UKHSA Research Portal.
- MI - Microbiology. (n.d.). Broth Microdilution.
- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol.
- Hwang, S. H., et al. (2011). Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. *Journal of Medicinal Chemistry*, 54(10), 3626-3641.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
- Ghorab, M. M., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, *in silico* studies and investigation of their anti-inflammatory potential by evaluation of TNF- $\alpha$ , IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. *RSC Medicinal Chemistry*, 13(12), 1545-1563.
- Hancock Lab. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
- Taha, M., et al. (2014). Synthesis, structure-activity relationships, and *in vitro* antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. *Bioorganic & Medicinal Chemistry*, 22(11), 2947-2956.
- Microbe Online. (2013). Broth Dilution Method for MIC Determination.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- Slideshare. (n.d.). knorr pyrazole synthesis.

- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Taha, M., et al. (2020). Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. *Letters in Drug Design & Discovery*, 17(6), 726-735.
- Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. *Medicinal Chemistry Research*, 31(10), 1635-1668.
- Ahsan, M. J., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. *Molecules*, 27(1), 330.
- Nemr, M. T. M., et al. (2025). Pharmaceutical Applications of Di/Tri-Aryl Pyrazole Derivatives: A Review on Recent Updates. *ChemistrySelect*, 10(43), e202502893.
- Adriaenssens, E. (2023). In vitro kinase assay v1. ResearchGate.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- Sadeghian, H., et al. (2012). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. *Letters in Drug Design & Discovery*, 9(1), 85-91.
- Barakat, A., et al. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. *Molecules*, 24(20), 3757.
- Knape, M. J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. *International Journal of Molecular Sciences*, 23(23), 14834.
- Kumar, A., et al. (2017). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 32(1), 186-200.
- Al-Sanea, M. M., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). *Future Medicinal Chemistry*, 9(10), 1079-1103.
- ResearchGate. (n.d.). Structures of some pyrazole derivatives as antimicrobial compounds.
- Kumar, A., et al. (2018). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. *Molecules*, 23(11), 2977.
- Current Protocols. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- Ahsan, M. J., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. *Molecules*, 27(1), 330.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. jk-sci.com [jk-sci.com]
- 15. knorr pyrazole synthesis | PPTX [slideshare.net]
- 16. name-reaction.com [name-reaction.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 20. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. In vitro kinase assay [bio-protocol.org]

- 23. In vitro kinase assay [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. bellbrooklabs.com [bellbrooklabs.com]
- 26. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 27. Broth Microdilution | MI [microbiology.mlsascp.com]
- 28. protocols.io [protocols.io]
- 29. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 30. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 31. Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Structure-Activity Relationships of Pyrazole Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b038048#structure-activity-relationship-sar-studies-of-pyrazole-compounds>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)